

## Preclinical Profile of MI-503: A Menin-MLL Interaction Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MI-503    |           |
| Cat. No.:            | B15623653 | Get Quote |

# A Technical Guide for Researchers and Drug Development Professionals

Introduction: MI-503 is a potent, selective, and orally bioavailable small-molecule inhibitor targeting the critical protein-protein interaction between menin and Mixed-Lineage Leukemia (MLL) proteins. This interaction is a key driver in certain hematological malignancies, particularly MLL-rearranged (MLL-r) leukemias, as well as showing therapeutic potential in other cancers like hepatocellular carcinoma (HCC) and prostate cancer. Preclinical studies have demonstrated that by disrupting the menin-MLL complex, MI-503 can reverse the oncogenic gene expression program, induce differentiation, and inhibit tumor growth in various cancer models. This document provides a comprehensive summary of the preclinical data and methodologies associated with MI-503.

### **Mechanism of Action**

MI-503 directly binds to menin in the pocket that normally accommodates MLL, thereby inhibiting their interaction.[1][2] This disruption is crucial because MLL fusion proteins, characteristic of MLL-r leukemias, require menin to be tethered to chromatin to drive the expression of leukemogenic target genes, such as HOXA9 and MEIS1.[1][3] By blocking this interaction, MI-503 leads to the downregulation of these target genes, resulting in cell differentiation and reduced proliferation of cancer cells.[3][4] In the context of HCC, MI-503 has been shown to displace the menin-MLL1 complex from the promoter of genes like PEG10, reducing H3K4 methylation and leading to transcriptional repression.[1][5]









Click to download full resolution via product page

Caption: MI-503 blocks the Menin-MLL interaction, reversing leukemogenic gene expression.

## Quantitative Data Summary

Table 1: In Vitro Activity of MI-503



| Assay Type | Cell Line <i>l</i><br>Target                   | Value        | Conditions       | Reference |
|------------|------------------------------------------------|--------------|------------------|-----------|
| IC50       | Menin-MLL<br>Interaction (Cell-<br>free)       | 14.7 nM      | -                | [4]       |
| Kd         | Menin Binding                                  | 9 nM         | -                | [5]       |
| GI50       | Murine BMC<br>(MLL-AF9)                        | 0.22 μΜ      | 7-day treatment  | [3][4]    |
| GI50       | Human MLL<br>Leukemia Cell<br>Lines            | 250 - 570 nM | 7-day treatment  | [3][4]    |
| GI50       | Hepatocellular<br>Carcinoma Cell<br>Lines      | 0.5 - 3.2 μΜ | 12-day treatment | [5]       |
| GI50       | Normal<br>Mesenchymal<br>Stem Cells<br>(ASC52) | > 6 μM       | -                | [5]       |

## Table 2: In Vivo Efficacy of MI-503 in MLL-Leukemia

Models

| Animal Model                           | Treatment                     | Key Outcomes                                                              | Reference |
|----------------------------------------|-------------------------------|---------------------------------------------------------------------------|-----------|
| MV4;11 Xenograft<br>(BALB/c nude mice) | 60 mg/kg, i.p., once<br>daily | >80% reduction in<br>tumor volume;<br>Complete regression<br>in 2/6 mice. | [3][6]    |
| MLL-AF9 Transplant<br>Model            | Not specified                 | 45% increase in median survival time.                                     | [7]       |



Table 3: In Vivo Efficacy of MI-503 in Hepatocellular

Carcinoma (HCC) Models

| Animal Model                        | Treatment                      | Key Outcomes                     | Reference |
|-------------------------------------|--------------------------------|----------------------------------|-----------|
| HepG2 Xenograft (athymic nude mice) | 35 mg/kg, i.p., once<br>daily  | >50% reduction in tumor growth.  | [5]       |
| Hep3B Xenograft (athymic nude mice) | 35 mg/kg, i.p., once<br>daily  | >50% reduction in tumor growth.  | [5]       |
| HepG2 & Hep3B<br>Xenografts         | 35 mg/kg MI-503 +<br>Sorafenib | ~85% inhibition of tumor growth. | [5]       |

Table 4: Pharmacokinetic Properties of MI-503 in Mice

| Parameter               | Route | Dose                     | Value                  | Reference |
|-------------------------|-------|--------------------------|------------------------|-----------|
| Oral<br>Bioavailability | p.o.  | 30 mg/kg or 100<br>mg/kg | ~75%                   | [3][4]    |
| Blood<br>Concentration  | i.v.  | 15 mg/kg                 | High level<br>achieved | [3]       |

## **Experimental Protocols Cell Viability and Growth Inhibition Assay**

- Objective: To determine the half-maximal growth inhibitory concentration (GI50) of MI-503.
- · Cell Lines:
  - MLL-Leukemia: MV4;11 (MLL-AF4), MOLM-13 (MLL-AF9), murine bone marrow cells transformed with MLL-AF9.[3][4]
  - Hepatocellular Carcinoma: HepG2, Hep3B.[5]
  - Negative Controls: Leukemia cell lines without MLL translocations, normal adipose-derived mesenchymal stem cells (ASC52).[3][5]



#### Procedure:

- Cells are plated at appropriate concentrations in multi-well plates.
- Cells are treated with a range of concentrations of MI-503 or vehicle control (e.g., 0.25% DMSO).[4]
- Incubation is carried out at 37°C for a specified duration (typically 7-12 days).[4][5]
- For longer-term assays, the media is changed and the compound is re-supplied at intermediate time points (e.g., day 3 or 4).[4]
- Cell viability is assessed using an MTT cell proliferation assay kit.
- Absorbance is read at 570 nm using a microplate reader.[4]
- GI50 values are calculated from the dose-response curves.

## In Vivo Tumor Xenograft Studies

- Objective: To evaluate the anti-tumor efficacy of MI-503 in vivo.
- Animal Models:
  - Leukemia: BALB/c nude mice subcutaneously injected with 1 x 10<sup>7</sup> MV4;11 human MLL leukemia cells.[3]
  - HCC: Athymic nude mice with flank implantation of HepG2 or Hep3B cells.

#### Procedure:

- Tumor cells are implanted into the flank of the mice.
- Treatment is initiated when tumors reach a specified volume (e.g., ~100 mm³).[5]
- Mice are treated once daily with MI-503 (e.g., 35-60 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[3][5]



- Tumor volume and body weight are monitored regularly for the duration of the study (e.g., 28-38 days).[3][7]
- At the end of the study, tumors may be excised for further analysis (e.g., gene expression).



#### Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating **MI-503** efficacy in mouse xenograft models.

## Gene Expression Analysis (qRT-PCR)

- Objective: To measure the effect of MI-503 on the expression of MLL target genes.
- Samples: Cells treated in vitro or tumor samples from in vivo studies.[3]
- Procedure:
  - Cells are incubated with MI-503 for a specified period (e.g., 6 days).[4]
  - Total RNA is isolated from the cells or tumor tissue.
  - RNA is reverse-transcribed into cDNA.
  - Real-time quantitative PCR (qRT-PCR) is performed using primers for target genes (HOXA9, MEIS1, PEG10, etc.) and a housekeeping gene for normalization (e.g., 18S rRNA).[3][5]
  - Gene expression changes are calculated relative to vehicle-treated controls.



## Safety and Toxicology

Prolonged treatment with **MI-503** for up to 38 days in mice showed no signs of toxicity. This was evidenced by stable body weight and no morphological changes observed in the liver and kidney tissues.[3] Furthermore, studies indicated that **MI-503** does not impair normal hematopoiesis in vivo.[3][7]

### Conclusion

The preclinical data for MI-503 strongly support its development as a targeted therapy for MLL-rearranged leukemias and potentially other malignancies dependent on the menin-MLL interaction. The compound demonstrates potent and selective on-target activity, leading to significant anti-tumor effects in both in vitro and in vivo models. Its favorable pharmacokinetic profile, including high oral bioavailability, and lack of significant toxicity in preclinical models, further underscore its therapeutic potential. Combination studies, for instance with sorafenib in HCC or the KDM4C inhibitor SD70 in AML, suggest that MI-503 could also be a valuable component of multi-drug regimens.[5][8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Compounds could treat MLL leukemia | MDedge [mdedge.com]
- 3. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 2minutemedicine.com [2minutemedicine.com]



- 8. Synergistic effects of the KDM4C inhibitor SD70 and the menin inhibitor MI-503 against MLL::AF9-driven acute myeloid leukaemia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Profile of MI-503: A Menin-MLL Interaction Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15623653#mi-503-preclinical-studies-summary]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com